Welcome to the BenchChem Online Store!
molecular formula C14H24N2 B8371303 4-(1-(Diethylamino)-2-methylpropan-2-yl)aniline

4-(1-(Diethylamino)-2-methylpropan-2-yl)aniline

Cat. No. B8371303
M. Wt: 220.35 g/mol
InChI Key: HABZMAVKCFNXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
CCN(CC)CC(C)(C)c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[N:3]([CH2:4][C:5]([CH3:6])([c:7]1[cH:8][cH:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]1)[CH3:16])[CH2:17][CH3:18].[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24]>>[CH2:1]([CH3:2])[N:3]([CH2:4][C:5]([CH3:6])([c:7]1[cH:8][cH:9][c:10]([NH2:13])[cH:11][cH:12]1)[CH3:16])[CH2:17][CH3:18]

Inputs

Step One
Name
CCN(CC)CC(C)(C)c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCN(CC)CC(C)(C)c1ccc([N+](=O)[O-])cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)CC(C)(C)c1ccc(N)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.